2,4,5-trimethyl-N-(2-morpholinoethyl)benzenesulfonamide
Description
2,4,5-Trimethyl-N-(2-morpholinoethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,4,5-trimethyl-substituted aromatic ring and a 2-morpholinoethylamine group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12-10-14(3)15(11-13(12)2)21(18,19)16-4-5-17-6-8-20-9-7-17/h10-11,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIHRNKXCWJAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCOCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-(morpholino)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
On an industrial scale, the production of 2,4,5-trimethyl-N-(2-morpholinoethyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2,4,5-trimethyl-N-(2-morpholinoethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholinoethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The 2,4,5-trimethyl group in the target compound enhances lipophilicity compared to 3,4-dimethoxy (Compound 5a) or 4-chloro (Compound 11) substituents. This may improve membrane permeability but reduce aqueous solubility .
Biological Activity Trends: Antimicrobial Activity: Halogenated or pyrimidine-substituted analogs (e.g., Compound 11) show strong antimicrobial effects, whereas the target compound’s trimethyl group may prioritize non-antimicrobial applications (e.g., CNS or anti-inflammatory) . Enzyme Inhibition: N-Alkyl/aryl substitutions (e.g., butyryl in Compound 6d) correlate with cholinesterase inhibition, while quinazolinone hybrids (Compound A) exhibit antimalarial activity .
Pharmacokinetic Implications: The morpholinoethyl group in the target compound may prolong half-life compared to acetylated (Compound C) or pyrimidinyl (Compound A) analogs due to reduced metabolic degradation .
Biological Activity
2,4,5-Trimethyl-N-(2-morpholinoethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The compound can be structurally represented as follows:
- IUPAC Name : 2,4,5-trimethyl-N-(2-morpholinoethyl)benzenesulfonamide
- Molecular Formula : C14H21N2O2S
- Molecular Weight : 281.40 g/mol
The biological activity of 2,4,5-trimethyl-N-(2-morpholinoethyl)benzenesulfonamide is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of various enzymes, leading to inhibition. This property is common among sulfonamide derivatives and is crucial for their pharmacological effects.
- Receptor Binding : The morpholinoethyl group enhances the compound's ability to bind to receptors involved in neurotransmission and cellular signaling.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or analogs:
- Study on Sulfonamides : A comprehensive review highlighted the role of sulfonamides in inhibiting bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
- Neuroprotective Effects : Research indicated that structurally similar compounds could protect neurons from apoptosis induced by oxidative stress, suggesting a potential pathway for neuroprotection .
- Vascular Reactivity Studies : Another study examined the effects of related compounds on vascular smooth muscle reactivity, demonstrating increased calcium influx and enhanced contractile responses . This suggests that modifications to the chemical structure can lead to significant changes in biological activity.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| 2,4,5-Trimethyl-N-(2-morpholinoethyl)benzenesulfonamide | Potential (analogous studies) | Yes (inferred) | Yes (inferred) |
| 2,4-Diaminobenzenesulfonamide | Yes | Yes | Limited |
| 2,4-Dichlorobenzenesulfonamide | Yes | Yes | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
